N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide
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Description
N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is part of a broader class of compounds known as azetidine derivatives, which have been extensively studied for their varied biological activities. One notable study involved the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole, which were characterized and screened for their antibacterial, antifungal, and antitubercular activities. Additionally, these compounds were evaluated for their anti-inflammatory activity in vivo, with some showing significant activities (Samadhiya, Sharma, & Srivastava, 2013).
Ring-Expansion Reactions and Novel Motifs
Another research domain explores the chemical reactions involving azetidine derivatives, such as the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde. This process yields functionalized azetidines and other novel motifs depending on the conditions applied. Such reactions are crucial for expanding the chemical space of azetidine derivatives for further pharmacological exploration (Suraj & Swamy, 2022).
Antidepressant and Nootropic Agents
Research into azetidine derivatives has also extended into the central nervous system (CNS) pharmacology, with studies synthesizing and evaluating compounds for potential antidepressant and nootropic effects. A study involving the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone demonstrated that some derivatives exhibited high antidepressant and nootropic activities in mouse models. This suggests the utility of the azetidine skeleton in developing new CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11(2)10-22(20,21)14-8-18(9-14)15(19)17-7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXHGJAOLIQQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.